REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6].[CH2:7](O)[CH2:8][CH2:9][CH3:10]>>[CH2:7]([O:6][CH:5]1[CH2:4][CH2:3][CH2:2][O:1]1)[CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
502 g
|
Type
|
reactant
|
Smiles
|
OCCCC=O
|
Name
|
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The two-phase mixture is stirred at ambient temperature (22° C.) for 17 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The two liquid phases are separated from the ion-exchange resin
|
Type
|
CUSTOM
|
Details
|
The hexane layer, which is separated from the aqueous phase
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.4 g | |
YIELD: PERCENTYIELD | 88.5% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |